5-chloro-2-acetamido-4-nitrobenzoic acid

Catalog No.
S2900128
CAS No.
34649-01-9
M.F
C9H7ClN2O5
M. Wt
258.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-acetamido-4-nitrobenzoic acid

CAS Number

34649-01-9

Product Name

5-chloro-2-acetamido-4-nitrobenzoic acid

IUPAC Name

2-acetamido-5-chloro-4-nitrobenzoic acid

Molecular Formula

C9H7ClN2O5

Molecular Weight

258.61

InChI

InChI=1S/C9H7ClN2O5/c1-4(13)11-7-3-8(12(16)17)6(10)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)

InChI Key

FVHNREIIJUFQSY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]

solubility

not available

5-Chloro-2-acetamido-4-nitrobenzoic acid (CAS 34649-01-9) is a highly functionalized, N-protected benzoic acid derivative utilized primarily as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly 5-HT3 receptor antagonists and gastroprokinetic agents. Featuring a tightly controlled substitution pattern—including a chloro group, a nitro group, and an acetyl-protected amine—this compound provides a stable, regiochemically pure scaffold for complex benzamide formation [1]. By masking the reactive aniline moiety with an acetamido group, it offers extended shelf stability and prevents oxidative degradation during storage and handling, making it a highly practical procurement choice for industrial scale-up compared to its unprotected free-amine counterparts.

Research Fit

Four orthogonal functional groups enable sequential, regioselective transformations
Acetamido, nitro, chloro, and carboxylic acid functionalities on a single aromatic scaffold
Supports cross-coupling, reduction, and amidation workflows in one building block

A buyer might consider procuring the unprotected analog, 2-amino-5-chloro-4-nitrobenzoic acid, to save a synthetic deprotection step. However, free anilines with multiple electron-withdrawing groups are prone to oxidative degradation, darkening, and reduced shelf life, often necessitating costly re-crystallization prior to downstream coupling [1]. Conversely, purchasing the upstream precursor, 2-acetamido-5-chlorobenzoic acid, forces the manufacturer to perform the nitration step in-house. Mixed-acid nitration is highly exothermic, requires specialized hazard infrastructure, and demands rigorous purification to remove unwanted positional isomers. Procuring the exact 5-chloro-2-acetamido-4-nitrobenzoic acid compound bypasses both the storage instability of the free amine and the severe process hazards of in-house nitration, offering a scale-ready intermediate that avoids these specific bottlenecks.

Substitution Risk

Non-halogenated analog (CAS 951-97-3)
Lacks the chlorine cross-coupling handle; limits late-stage diversification and library synthesis options
Free amine analog (CAS 34649-02-0)
Different H-bond donor/acceptor count and nucleophilicity; alters synthetic sequence and may shift physicochemical profile
Regioisomer (CAS 112887-28-2)
Chlorine and nitro positions swapped; divergent NMR fingerprint and reactivity, requiring separate QC verification

High-Efficiency Alkaline Hydrolysis for On-Demand Amine Generation

Procuring the N-acetylated compound allows manufacturers to store a stable precursor and generate the reactive free amine immediately prior to coupling. Alkaline hydrolysis of 5-chloro-2-acetamido-4-nitrobenzoic acid using 10% NaOH at 90°C achieves a 92% yield of 5-chloro-4-nitroanthranilic acid within 2 hours [1]. In contrast, storing the unprotected 5-chloro-4-nitroanthranilic acid long-term can lead to oxidative degradation and color formation, requiring re-crystallization before use.

Evidence DimensionDeprotection yield and process time
Target Compound Data92% yield of free amine in 2 hours
Comparator Or BaselineDirect bulk storage of unprotected 2-amino-5-chloro-4-nitrobenzoic acid
Quantified DifferenceEliminates the need for pre-coupling re-crystallization by enabling >90% efficient on-demand generation.
Conditions10% NaOH, 90°C, 2h, followed by 5N HCl acidification.

Enables buyers to procure a highly stable intermediate in bulk, reducing storage degradation risks while ensuring high-purity amine availability for immediate downstream coupling.

Molecular Weight
Head-to-head
258.61 vs 224.17 g/mol
Δ = +34.44 g/mol (+15.4%)
Chlorine adds measurable mass shift for fragment-based lead optimization
Reported exact mass comparison; class-level property inference

Elimination of Hazardous Nitration Workflows and Isomer Purification

Synthesizing the 4-nitro moiety requires aggressive nitrating conditions. If a facility procures the upstream 2-acetamido-5-chlorobenzoic acid, they must perform mixed-acid nitration, which carries significant exothermic risk and requires specialized reactor cooling. Procuring 5-chloro-2-acetamido-4-nitrobenzoic acid directly offloads this hazardous step [1]. The N-acetyl group in this procured compound has already ensured strict regioselectivity (para to the acetamido group), avoiding the complex isomeric mixtures that plague direct nitration of unprotected anilines.

Evidence DimensionProcess hazard and isomeric purity
Target Compound DataProcured as a single regiochemically pure 4-nitro isomer.
Comparator Or BaselineDirect nitration of unprotected 2-amino-5-chlorobenzoic acid.
Quantified DifferenceAvoids the >30-50% yield loss typical of oxidative degradation and mixed-isomer formation when nitrating unprotected anilines.
ConditionsIndustrial nitration conditions (HNO3/H2SO4).

Procuring the pre-nitrated, regiochemically pure compound significantly lowers facility safety requirements and eliminates the yield losses associated with isomer purification.

Synthetic Handles
Source review
Target: 4 orthogonal handles incl. C–Cl (cross-coupling competent)
Analog: 3 handles, no halogen handle
Enables Pd-catalyzed diversification not possible with non-halogenated analog
Reactivity inference from organometallic principles; supplier-level characterization

Direct Compatibility with Scalable Acid Chloride Coupling

The ultimate value of this compound lies in its downstream utility for forming complex benzamides. Once hydrolyzed to the free amine, the carboxylic acid moiety is readily converted to an acid chloride using thionyl chloride in toluene (reflux, 4 hours) without degrading the newly exposed amine or the nitro group [1]. This acid chloride intermediate can then be directly coupled with complex azabicyclic amines to yield 5-HT3 receptor antagonists, demonstrating robust functional group tolerance.

Evidence DimensionSynthetic route compatibility
Target Compound DataQuantitative conversion to acid chloride via SOCl2 reflux (4h).
Comparator Or BaselinePeptide coupling reagents (e.g., HATU/EDC) required for sensitive substrates.
Quantified DifferenceEnables the use of bulk-scale SOCl2 versus expensive specialty coupling agents, drastically reducing scale-up costs.
ConditionsToluene solvent, SOCl2 reflux, 4 hours.

Confirms that the downstream derivatives of this compound can be processed using highly scalable, cost-effective industrial reagents rather than expensive specialty coupling agents.

H-Bond Profile
Reported
Target: HBD 2, HBA 5; Free amine analog: HBD 3, HBA 4
Acetamido masking alters polarity and permeability context; supports CNS program fit
Predicted properties; experimental validation recommended
Regioisomer ID
Analytical context
InChIKey GDFMIDKNNHXPKS-UHFFFAOYSA-N; SpectraBase NMR match
Unambiguous regioisomer identity supports QC and SAR reproducibility
Cross-reference with SpectraBase and ChemSpace databases
Physical Form
Reported
Predicted density: 1.296 vs 1.526 g/cm³; comparator mp 214–215 °C
Different solid-state properties may affect weighing accuracy and dissolution
Melting point not consistently reported for target; predicted data shown
HDAC6 Affinity
Assay context
Kd = 5.4 µM; >10-fold selectivity over HDAC4/5
Reported selectivity profile supports HDAC6-targeted screening context
BindingDB curated data; orthogonal validation and assay transfer review advised

Synthesis of 5-HT3 Receptor Antagonists and Gastroprokinetic APIs

Due to its precise substitution pattern and stable acetamido protection, this compound is a highly efficient starting material for synthesizing azabicyclic benzamides. The ability to cleanly deprotect the amine in 92% yield immediately prior to acid chloride formation ensures high coupling efficiency with complex amines like granatane derivatives, making it indispensable for gastroprokinetic API manufacturing [1].

Development of Advanced Benzimidazole Scaffolds

The ortho-relationship between the protected amine and the nitro group makes this compound a direct structural precursor for substituted benzimidazoles. Following amidation of the carboxylic acid, the nitro group can be reduced to an amine, which then undergoes cyclization with the adjacent acetamido or free amine group. Procuring the pre-nitrated, N-protected compound ensures that the critical functional groups are already in the correct positions for high-yield cyclization[1].

Library Generation for Agrochemical Discovery

In agrochemical research, highly functionalized benzoic acids are frequently used to synthesize novel herbicides and fungicides. The orthogonal reactivity of the carboxylic acid (ready for amidation or esterification), the nitro group (reducible to an amine), and the chloro substituent (available for cross-coupling) allows chemists to rapidly generate diverse analog libraries without needing to perform hazardous and low-yielding nitration steps in-house [1].

Application Fit

Application
Selection Property
Validation Focus
Parallel library synthesis
Four orthogonal functional groups
Sequential derivatization efficiency and cross-coupling scope
Fragment-based drug discovery
MW 258.61 Da, halogen-enriched scaffold
Halogen bonding potential and fragment library complementarity
NCX inhibitor intermediate synthesis
Acetamido-protected, storable precursor
Deprotection fidelity and reported NCX inhibitory activity context
Process chemistry & QC
Regioisomerically pure, InChIKey-verified
NMR reference spectrum and lot-specific identity verification

XLogP3

1.6

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